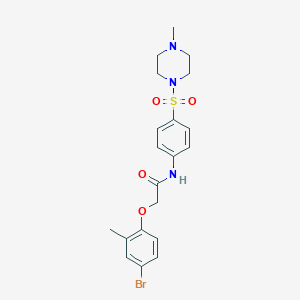
2-(4-bromo-2-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-bromo-2-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H24BrN3O4S and its molecular weight is 482.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-bromo-2-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide , often referred to as Compound A , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of Compound A, focusing on its synthesis, structure, and pharmacological properties.
Chemical Structure
The molecular formula of Compound A is C20H24BrN3O4S. The compound features a bromo-substituted phenoxy group , a sulfonamide linkage , and a piperazine moiety , which are known to influence its biological activity.
Structural Features
- Bromine Substitution : Enhances lipophilicity and may contribute to biological interactions.
- Piperazine Ring : Commonly associated with various pharmacological effects, including anxiolytic and antidepressant activities.
- Sulfonamide Group : Known for antibacterial properties.
Synthesis
The synthesis of Compound A typically involves the reaction of 4-bromo-2-methylphenol with an appropriate sulfonamide derivative in the presence of coupling agents. The process has been optimized for yield and purity, often utilizing methods such as column chromatography for purification.
Antimicrobial Activity
Research indicates that Compound A exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it showed notable activity against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Klebsiella pneumoniae | 14 |
These results suggest that the compound may act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anticancer Properties
In addition to its antimicrobial effects, Compound A has been evaluated for anticancer activity. Preliminary studies indicate that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
Case Study:
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with Compound A resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. This suggests its potential as a therapeutic agent in oncology.
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This could be attributed to the modulation of NF-kB signaling pathways.
The proposed mechanism of action for Compound A involves:
- Interaction with Enzymatic Targets : The sulfonamide group may inhibit specific enzymes involved in bacterial metabolism.
- Cell Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, leading to permeability changes.
- Apoptosis Induction : In cancer cells, it may activate intrinsic apoptotic pathways, leading to cell death.
Properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O4S/c1-15-13-16(21)3-8-19(15)28-14-20(25)22-17-4-6-18(7-5-17)29(26,27)24-11-9-23(2)10-12-24/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURWKKKJCZHDBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














